molecular formula C7H6ClN5S B13204602 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine

Cat. No.: B13204602
M. Wt: 227.68 g/mol
InChI Key: JPFCCSHXLUGPLY-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a molecular structure combining two privileged scaffolds: a 1,3,5-triazine core and a 4-methylthiazole heterocycle . The 1,3,5-triazine pharmacophore is a versatile scaffold found in compounds studied for a range of biochemical activities . Concurrently, the thiazole ring is a common motif in the design of bioactive molecules . The reactive chloro group on the triazine ring makes this compound a valuable synthetic intermediate, suitable for further derivatization via nucleophilic substitution reactions to create diverse chemical libraries for biological screening . Researchers can utilize this compound to develop novel molecular hybrids, particularly for projects investigating potential modulators of neurological targets, inspired by known S1P1 receptor modulators that incorporate similar triazine and heterocyclic structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6ClN5S

Molecular Weight

227.68 g/mol

IUPAC Name

4-chloro-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6ClN5S/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13)

InChI Key

JPFCCSHXLUGPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment to the Triazine Core: The synthesized thiazole derivative is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. This step involves nucleophilic substitution where the chlorine atoms on the triazine ring are replaced by the thiazole derivative.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the triazine ring can be replaced by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines and amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Carbonyl compounds such as aldehydes and ketones under acidic or basic conditions.

Major Products

    Substituted Triazine Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Thiazole Derivatives: Formed through oxidation or reduction reactions.

    Imines and Amides: Formed through condensation reactions.

Scientific Research Applications

4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazine derivatives arises from substitutions at the 4- and 6-positions. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine 4-Methylthiazole C₇H₆ClN₅S* ~223.67* Potential adenosine receptor antagonist (inferred from structural analogs ); sulfur enhances electronic interactions.
4-Chloro-6-methyl-1,3,5-triazin-2-amine Methyl C₄H₅ClN₄ 144.56 Density: 1.451 g/cm³; logP: 0.35; used in medicinal chemistry as a building block.
4-Chloro-6-(5-fluoro-1,3-dihydro-2H-isoindol-2-yl)-1,3,5-triazin-2-amine 5-Fluoro-isoindoline C₁₁H₁₀ClFN₆ 288.68 Synthesized via nucleophilic substitution (50% yield); fluorinated substituent may improve CNS penetration.
4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine Phenyl C₁₅H₁₁ClN₄ 282.73 Increased lipophilicity (logP ~3.0*); potential kinase inhibitor scaffold.
4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine Thiophene-methyl C₈H₇ClN₄S 226.69 Thiophene enhances π-π stacking; moderate solubility in organic solvents.
Terbuthylazine Ethylimino and tert-butylamino C₉H₁₆ClN₅ 229.71 Herbicide; chloro-triazine backbone with agricultural applications.

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Bioactivity: Thiazole vs. Sulfur in thiazole may participate in hydrogen bonding or hydrophobic interactions, as seen in adenosine A₂A receptor antagonists . Fluorinated Analogues: The 5-fluoro-isoindoline substituent in introduces polarity, enhancing aqueous solubility (predicted logP ~1.5) compared to the more lipophilic thiazole derivative.

Synthetic Accessibility :

  • Suzuki coupling (e.g., ) and nucleophilic substitution (e.g., ) are robust methods for introducing diverse substituents. The target compound’s synthesis likely follows similar protocols, with yields expected to range between 40–60% based on evidence .

Physical Properties :

  • Lipophilicity : The thiazole substituent balances lipophilicity (estimated logP ~1.8–2.2) between polar (e.g., fluoro-isoindoline ) and highly hydrophobic (diphenyl ) analogs.
  • Stability : Thiazole’s aromaticity contributes to stability under physiological conditions, contrasting with hydrolytically labile groups like esters.

Pharmacological Potential: Triazine derivatives with heterocyclic substituents (e.g., thiazole, thiophene) show promise in targeting CNS receptors due to improved blood-brain barrier penetration .

Biological Activity

4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine (CAS Number: 1554880-65-7) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine is C7H6ClN5SC_7H_6ClN_5S with a molecular weight of approximately 227.68 g/mol. The compound features a triazine core substituted with a chlorine atom and a thiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the thiazole ring, which is known for various pharmacological effects. Thiazole derivatives have been widely studied for their antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported in the range of 0.7–2.8 μg/mL for certain thiazole compounds .
  • The presence of hydrophobic moieties in the thiazole structure enhances antibacterial activity against Gram-positive bacteria .

Anticancer Activity

Thiazole-containing compounds are recognized for their anticancer properties:

  • In vitro studies have shown that specific thiazole derivatives can induce apoptosis in cancer cell lines such as A-431 and U251 glioblastoma cells .
  • Structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence cytotoxicity, with certain configurations yielding IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

StudyFindings
MDPI Review (2022) Identified multiple thiazole derivatives with promising anticancer activity; compounds displayed IC50 values ranging from 1.61 to >1000 μM against various cancer cell lines .
Antimicrobial Study (2021) Compounds exhibited potent activity against Micrococcus luteus and Bacillus spp., with MIC values between 1.95–15.62 μg/mL .
SAR Analysis Highlighted the importance of electron-donating groups at specific positions on the phenyl ring for enhancing anticancer activity; compounds with chlorinated substituents showed increased efficacy .

The exact mechanism by which 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine exerts its biological effects is still under investigation. However, it is believed that:

  • The thiazole moiety interacts with cellular targets involved in proliferation and apoptosis pathways.
  • The chlorine atom may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

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